N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride under basic conditions.
Formation of the triazolopyrimidine core: This is typically done by cyclization reactions involving appropriate precursors such as aminopyrimidines and nitriles.
Attachment of the nitrophenyl group: This can be achieved through nitration reactions or by using pre-nitrated aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N~7~-[1-(2-BROMOBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
- N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
Uniqueness
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and potential biological activities. The combination of the pyrazolyl and triazolopyrimidine cores also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C22H15ClN8O3 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H15ClN8O3/c23-17-7-2-1-4-15(17)12-29-9-8-20(28-29)27-21(32)19-11-18(26-22-24-13-25-30(19)22)14-5-3-6-16(10-14)31(33)34/h1-11,13H,12H2,(H,27,28,32) |
InChI Key |
LBPSNEYJPYPMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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